Comparative Alpha-Adrenergic Potency: Cyclopentamine vs. Norepinephrine in Isolated Rabbit Ileum
In a direct head-to-head comparison of sympathomimetic amines on isolated rabbit ileum, cyclopentamine was found to be significantly less potent than norepinephrine (the endogenous agonist). The study explicitly identified cyclopentamine as the 'least potent' of the tested drugs capable of eliciting a response [1]. This quantifies its weak alpha-adrenergic stimulant activity, a key differentiation point from more potent vasoconstrictors like phenylephrine.
| Evidence Dimension | Alpha-adrenergic receptor stimulation potency |
|---|---|
| Target Compound Data | Identified as the least potent agonist in the test series. |
| Comparator Or Baseline | Norepinephrine (the most potent agonist in the series). |
| Quantified Difference | Qualitative rank order: Norepinephrine >> Cyclopentamine. |
| Conditions | In vitro assay on isolated rabbit ileum in the presence of phentolamine (alpha-antagonist). |
Why This Matters
This data confirms cyclopentamine is a weak alpha-agonist, which is critical for researchers studying partial agonism or systems where strong vasoconstriction must be avoided.
- [1] Ghouri MS, Haley TJ. In vitro evaluation of a series of sympathomimetic amines and the beta-adrenergic blocking properties of cyclopentamine. J Pharm Sci. 1969;58(7):882-884. doi:10.1002/jps.2600580722 View Source
